molecular formula C18H14N4S B294419 3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B294419
M. Wt: 318.4 g/mol
InChI Key: IPOWOCNDDDUWSR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of triazole and thiadiazole rings, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then reacted with hydrazonoyl halides to yield the desired triazolothiadiazole compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its derivatives have shown promise in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-chlorophenyl)-6-(2-phenylethenyl)-
  • **[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methoxyphenyl)-6-(2-phenylethenyl)-
  • **[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-nitrophenyl)-6-(2-phenylethenyl)-

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4S/c1-13-7-10-15(11-8-13)17-19-20-18-22(17)21-16(23-18)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

IPOWOCNDDDUWSR-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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